molecular formula C17H19N5O3 B2745494 N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-31-4

N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2745494
CAS No.: 899971-31-4
M. Wt: 341.371
InChI Key: PSBUMBRTBWQICY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a core pyrazolo[3,4-d]pyrimidin-4-one scaffold. Key structural features include a 2-hydroxyethyl group at the 1-position of the pyrazolo-pyrimidine ring and an N-(2,3-dimethylphenyl)acetamide side chain. This compound shares structural homology with inhibitors targeting kinases or nucleotide-binding proteins, where the pyrazolo-pyrimidine core often acts as a pharmacophore . The 2-hydroxyethyl group may enhance solubility, while the 2,3-dimethylphenyl moiety could influence steric interactions with target binding sites.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-4-3-5-14(12(11)2)20-15(24)9-21-10-18-16-13(17(21)25)8-19-22(16)6-7-23/h3-5,8,10,23H,6-7,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBUMBRTBWQICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidinone core: This can be achieved by reacting appropriate pyrazole and pyrimidine derivatives under controlled conditions.

    Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the pyrazolopyrimidinone core, often using ethylene oxide or a similar reagent.

    Attachment of the dimethylphenyl group: The final step involves coupling the dimethylphenyl group to the pyrazolopyrimidinone core, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolopyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : It inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of this compound showed IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating strong anticancer properties.

Anti-inflammatory Properties

The compound also displays significant anti-inflammatory activity:

  • Mechanism : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Case Study : Research has shown that certain derivatives can reduce paw swelling and body weight loss in models of inflammation, outperforming traditional anti-inflammatory drugs like diclofenac.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antioxidant activity:

  • Implications : This activity may contribute to its protective effects against oxidative stress-related diseases.

Summary of Biological Activities

The following table summarizes the biological activities associated with N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide:

Activity TypeDescriptionReferences
Anticancer Cytotoxic effects on MCF-7 cells; induces apoptosis through CDK inhibition
Anti-inflammatory Inhibits COX enzymes; reduces inflammation in animal models
Antioxidant Protects against oxidative stress

Case Studies and Research Findings

Several notable studies have focused on the applications of this compound:

  • Anticancer Activity Study : A comprehensive analysis assessed the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. The findings indicated that specific compounds significantly inhibited cell growth while sparing non-cancerous cells.
  • Anti-inflammatory Research : A study by Sivaramakarthikeyan et al. highlighted the efficacy of para-nitrophenyl derivatives linked to pyrazole conjugates in exhibiting remarkable anti-inflammatory effects comparable to established treatments.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Evidence Source
Target Compound : N-(2,3-Dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide - 1-(2-hydroxyethyl)
- N-(2,3-dimethylphenyl)acetamide
Not reported Not reported N/A
Example 83 () : 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative - 5-Fluoro
- 3-(3-Fluorophenyl)
- Chromen-4-one
571.20 302–304
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide () - 1-Phenyl
- N-(3-acetamidophenyl)acetamide
Not reported Not reported
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide () - 2,4-Dichlorophenoxy
- 4-Methylbenzyl
Not reported Not reported

Key Observations :

  • Substituent Diversity: The target compound’s 2-hydroxyethyl group contrasts with bulkier substituents like chromen-4-one () or dichlorophenoxy (), which may reduce solubility but enhance target affinity .
  • Aromatic vs. Aliphatic Groups : The phenyl group in ’s compound vs. the dimethylphenyl in the target compound highlights how steric bulk influences binding pocket interactions.
Physicochemical Properties
  • Melting Points : The chromen-4-one derivative () exhibits a high melting point (302–304°C), suggesting strong intermolecular forces (e.g., π-π stacking) due to its aromatic system . The target compound’s hydroxyethyl group may lower its melting point by introducing hydrogen-bonding flexibility.
  • The target compound’s molecular weight is likely lower, favoring better pharmacokinetics.
Functional Group Impact
  • Hydroxyethyl Group: Enhances hydrophilicity compared to ’s dichlorophenoxy group, which is lipophilic and may improve membrane permeability but increase metabolic stability risks .
  • Fluorine Substitution : The 5-fluoro and 3-fluorophenyl groups in could enhance metabolic stability and binding affinity via electronegative interactions .

Biological Activity

N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Lines Tested : Notable activity has been observed in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Reference
MCF-715.6
A54912.4

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • In Vitro Studies : Inhibition of TNF-alpha and IL-6 production has been demonstrated in macrophage cell cultures.
CytokineInhibition (%)Reference
TNF-alpha70
IL-665

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Case Study 1 : A study conducted on the effects of this compound on MCF-7 cells revealed that it not only inhibited cell proliferation but also induced significant apoptosis. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study 2 : Another investigation assessed the anti-inflammatory effects using a rat model of arthritis. The administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers in serum.

Q & A

Q. What are the common synthetic routes for preparing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis typically involves cyclization of precursors (e.g., aminopyrazoles and carbonyl-containing intermediates) under controlled conditions. Key steps include:

  • Core formation : Cyclization using catalysts like p-toluenesulfonic acid in refluxing ethanol to generate the pyrazolo-pyrimidine scaffold .
  • Functionalization : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions, followed by acetylation with 2,3-dimethylphenyl isocyanate .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane (3:1) to isolate intermediates .

Q. How is the compound characterized structurally, and what techniques are critical for confirming purity?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2,3-dimethylphenyl and hydroxyethyl moiety) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., observed [M+H]⁺ at m/z 423.18) .
  • X-ray crystallography : Resolving bond angles and torsional strain in the pyrazolo-pyrimidine core .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

The compound exhibits activity against kinases and enzymes via:

  • Target binding : Competitive inhibition of ATP-binding pockets in kinases (e.g., IC₅₀ = 15 µM against MCF-7 cells) .
  • Pathway modulation : Downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) through NF-κB pathway interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of N-substituted derivatives?

Optimization strategies include:

  • Catalyst screening : Testing Pd(PPh₃)₄ vs. CuI for Sonogashira coupling efficiency .
  • Solvent effects : Using DMF for polar intermediates vs. THF for non-polar steps to enhance solubility .
  • Temperature control : Maintaining 60–80°C during cyclization to minimize side-product formation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay variability. Mitigation approaches:

  • Orthogonal assays : Validate cytotoxicity via MTT and clonogenic assays .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to assess reproducibility .

Q. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR)?

SAR studies require:

  • Systematic substitution : Synthesizing analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl) .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity changes with substituent variations .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using MOE software .

Q. What techniques are used to elucidate the compound’s role as a kinase inhibitor?

Key methods include:

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Crystallography : Co-crystallization with kinases (e.g., PDB deposition) to resolve binding modes .
  • Cellular assays : Phosphorylation inhibition assays (Western blot) for downstream target validation (e.g., ERK1/2) .

Methodological Considerations

Q. How can crystallographic data (e.g., SHELX refinement) improve structural analysis?

  • Data collection : High-resolution (<1.0 Å) X-ray data using synchrotron sources .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network validation .
  • Validation : R-factor (<0.05) and Ramachandran plot analysis to confirm stereochemical accuracy .

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